![molecular formula C16H22N2O3S B050612 Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester CAS No. 120164-95-6](/img/structure/B50612.png)
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester, also known as MTT-ethyl ester, is a synthetic compound that has been widely used in scientific research. MTT-ethyl ester is a yellowish powder that is soluble in organic solvents and has a molecular weight of 415.52 g/mol.
Mecanismo De Acción
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester is converted to MTT by esterase enzymes present in the cells. MTT is then reduced to formazan by mitochondrial enzymes such as succinate dehydrogenase. The amount of formazan produced is proportional to the number of viable cells in the culture. The reduction of MTT to formazan is irreversible, and the formazan produced accumulates in the cells, making it a stable indicator of cell viability.
Efectos Bioquímicos Y Fisiológicos
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has no direct biochemical or physiological effects on cells. It is a non-toxic compound that is converted to MTT by esterase enzymes present in the cells. MTT is then reduced to formazan by mitochondrial enzymes, which is a natural process that occurs in healthy cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has several advantages for lab experiments. It is a simple and cost-effective assay that can be performed quickly and easily. It is a non-radioactive assay that does not require specialized equipment. It is also a reliable assay that produces consistent results.
However, Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has some limitations. It is a colorimetric assay that is sensitive to the presence of other compounds that may interfere with the reduction of MTT to formazan. It is also a qualitative assay that does not provide information on the mechanism of action of the compounds being tested.
Direcciones Futuras
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has been widely used in scientific research, and there are several future directions that can be explored. One area of research is the development of new cell viability assays that are more sensitive and specific than Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester. Another area of research is the application of Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester in the development of new drugs and therapies. Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester can also be used in the study of mitochondrial function and dysfunction in diseases such as cancer and neurodegenerative disorders.
Métodos De Síntesis
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester is synthesized by the reaction of MTT and ethyl ester in the presence of a catalyst. MTT is first dissolved in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, followed by the addition of ethyl ester and a catalyst such as triethylamine. The reaction mixture is then stirred at room temperature for several hours until the Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester precipitates out. The product is then filtered and washed with a solvent such as diethyl ether to obtain a pure product.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has been widely used in scientific research as a cell viability assay. It is used to assess the metabolic activity of cells by measuring the reduction of MTT to formazan by mitochondrial enzymes. The amount of formazan produced is directly proportional to the number of viable cells in the culture. Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester is used to evaluate the efficacy of drugs, toxins, and other compounds on cell viability.
Propiedades
Número CAS |
120164-95-6 |
|---|---|
Nombre del producto |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester |
Fórmula molecular |
C16H22N2O3S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate |
InChI |
InChI=1S/C16H22N2O3S/c1-5-21-12(19)7-6-8-17-16-18-13-9(2)10(3)14(20)11(4)15(13)22-16/h20H,5-8H2,1-4H3,(H,17,18) |
Clave InChI |
BGXOTTSQGCIRJY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
SMILES canónico |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Sinónimos |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



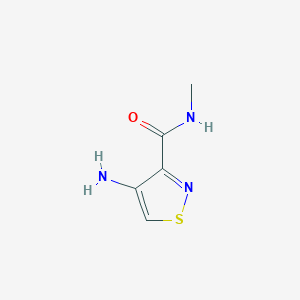
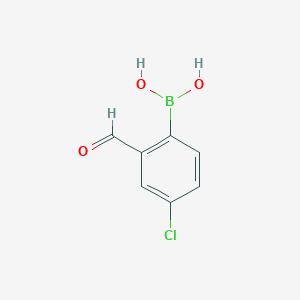
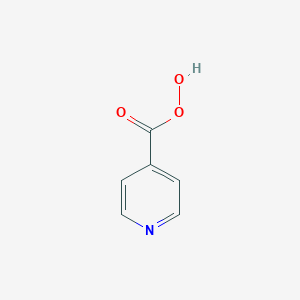
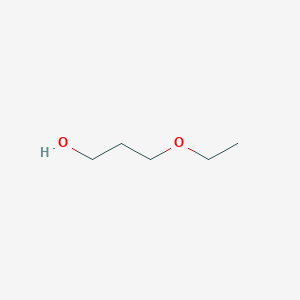
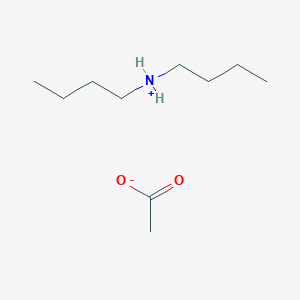
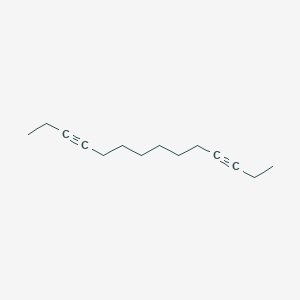
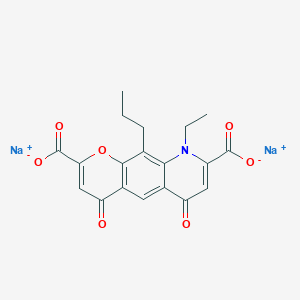
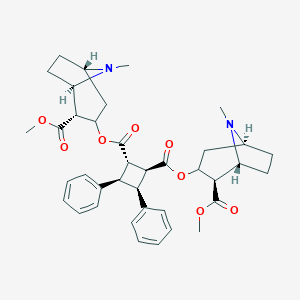
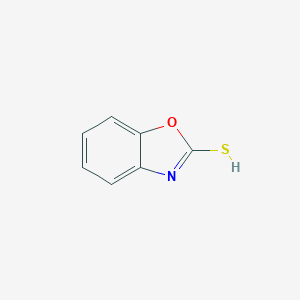
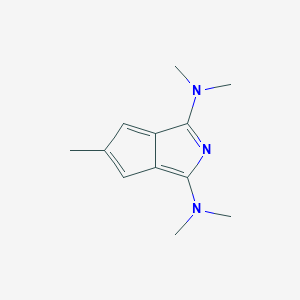
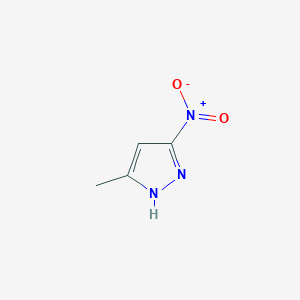
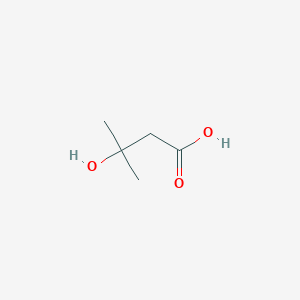
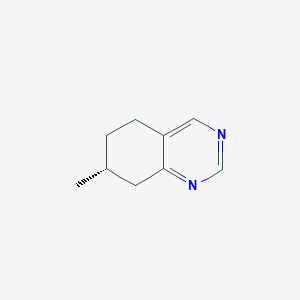
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)